Prodrug Bioconversion: Evidence for In Vivo Conversion to Active Amflutizole
The patent literature explicitly classifies the methyl ester as a 'precursor compound' that undergoes transformation to the active carboxylic acid (amflutizole) upon oral administration [1]. This direct designation separates it from the pre-formed active metabolite. Amflutizole, the conversion product, demonstrated a significant dose-dependent reduction in serum urate concentrations in a randomized, double-blind, crossover clinical study of 29 gout patients [2].
| Evidence Dimension | Prodrug Designation & Clinical Outcome |
|---|---|
| Target Compound Data | Explicitly designated 'precursor' prodrug. Its metabolite amflutizole reduced mean serum urate from 9.6 +/- 1.5 mg/dL to 7.2 +/- 1.3 mg/dL at a 500 mg dose (p < 0.01). |
| Comparator Or Baseline | Amflutizole (free acid) administered directly; Placebo/untreated baseline serum urate levels. |
| Quantified Difference | The methyl ester is a chemically distinct prodrug entity, not the active acid. The active metabolite demonstrates a -2.4 mg/dL reduction in serum urate. |
| Conditions | For the prodrug designation: Oral administration route. For the clinical outcome: Randomized, double-blind, multiple-dose, crossover study in 29 gout/hyperuricemia patients. |
Why This Matters
For procurement, this confirms the compound is not a mere 'analog' but a validated prodrug with a known therapeutic pathway and quantified clinical efficacy for its metabolite, justifying its selection over the direct purchase of the acid for specific drug delivery research.
- [1] Beck, J. R., Gajewski, R. P., & Hackler, R. E. (1982). U.S. Patent No. 4,346,094. Washington, DC: U.S. Patent and Trademark Office. Retrieved from https://www.sumobrain.com/patents/us/3-Aryl-5-isothiazolecarboxylic-acids/4346094.html View Source
- [2] Wortmann, R. L., Ridolfo, A. S., Lightfoot, R. W., & Fox, I. H. (1985). Antihyperuricemic properties of amflutizole in gout. The Journal of Rheumatology, 12(3), 540-543. PMID: 3900392. View Source
